molecular formula C20H26O7 B1249136 (7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

Cat. No. B1249136
M. Wt: 378.4 g/mol
InChI Key: DBIKJXXBCAHHMC-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan is a phenylpropanoid. It has a role as a metabolite.

Scientific Research Applications

Identification and Isolation

(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan has been identified and isolated in several studies, indicating its presence in various natural sources. For instance, it has been isolated from the fruits of Arctium lappa, highlighting its natural occurrence and potential for further investigation in medicinal and biological research (Huang, Feng, Yang, Jiang, & Zhang, 2015). Additionally, it has been extracted from the roots of Sanguisorba officinalis, further demonstrating its diverse natural distribution (Hu, Shi, Chen, & Li, 2012).

Structural Elucidation

The structural elucidation of this neolignan has been a focus of several studies, employing comprehensive spectroscopic analyses such as UV, IR, HR-ESI-MS, 1D and 2D NMR, and CD. These studies are fundamental in understanding the chemical nature and potential applications of the compound in various scientific fields (Li, Dong, Chen, Li, Zhong, Li, Liu, Wang, & Li, 2013).

Potential Biological Activities

Research has explored the potential biological activities of this compound, such as its anti-inflammatory effects. For example, neolignan glycosides from Spiraea salicifolia, including variants of this compound, have shown inhibitory activity on pro-inflammatory cytokine interleukin-6 production in lipopolysaccharide-stimulated RAW 264.7 cells, indicating a potential role in anti-inflammatory therapies (Sun, Liu, Liu, Zhang, Wang, Wang, Hou, & Wang, 2019).

properties

Product Name

(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol

InChI

InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20-/m0/s1

InChI Key

DBIKJXXBCAHHMC-PMACEKPBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCCO)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan
Reactant of Route 6
(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

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